

# Introduction: The Pyrazole Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: 4-(bromomethyl)-1-methyl-1H-pyrazole

CAS No.: 762237-02-5

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The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.<sup>[1]</sup> The pyrazole ring is a privileged structure, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into numerous FDA-approved drugs.<sup>[1]</sup>

**4-(bromomethyl)-1-methyl-1H-pyrazole** emerges as a particularly valuable, functionalized intermediate for synthetic chemists. It combines the desirable pyrazole core with a reactive bromomethyl group. This "handle" allows for the strategic introduction of the 1-methyl-1H-pyrazole-4-yl)methyl moiety into larger, more complex molecules through nucleophilic substitution reactions. This capability is crucial for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery, making it a building block of high strategic importance.

## Physicochemical and Computed Properties

The fundamental properties of **4-(bromomethyl)-1-methyl-1H-pyrazole** are critical for its use in experimental design, including reaction stoichiometry, solvent selection, and analytical characterization. The following data has been consolidated from the PubChem database (CID 43141470).<sup>[2]</sup>

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrN <sub>2</sub>	PubChem <sup>[2]</sup>
Molecular Weight	175.03 g/mol	PubChem <sup>[2]</sup>
IUPAC Name	4-(bromomethyl)-1-methylpyrazole	PubChem <sup>[2]</sup>
Monoisotopic Mass	173.97926 Da	PubChem <sup>[2]</sup>
SMILES	<chem>CN1C=C(C=N1)CBr</chem>	PubChem <sup>[2]</sup>
InChI Key	UCHGFGJQIXNDFE-UHFFFAOYSA-N	PubChem <sup>[2]</sup>
XLogP3-AA (Lipophilicity)	0.8	PubChem <sup>[2]</sup>
Hydrogen Bond Donor Count	0	PubChem <sup>[2]</sup>
Hydrogen Bond Acceptor Count	1	PubChem <sup>[2]</sup>
Rotatable Bond Count	1	PubChem <sup>[2]</sup>

## Synthesis Pathway and Experimental Protocol

While specific peer-reviewed synthesis procedures for **4-(bromomethyl)-1-methyl-1H-pyrazole** are not widely published, a chemically sound and standard method involves the bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-4-yl)methanol. This transformation is a cornerstone of organic synthesis for converting a primary alcohol to a reactive alkyl bromide.

The most common and effective reagents for this conversion are phosphorus tribromide ( $\text{PBr}_3$ ) or a combination of carbon tetrabromide ( $\text{CBr}_4$ ) and triphenylphosphine ( $\text{PPh}_3$ ), known as the Appel reaction. The use of  $\text{PBr}_3$  is often preferred for its efficiency and straightforward workup.

Causality of Experimental Choices:

- **Reactant:** The starting material, (1-methyl-1H-pyrazol-4-yl)methanol, provides the necessary carbon skeleton and a hydroxyl group that is a good leaving group once protonated or activated.
- **Reagent ( $\text{PBr}_3$ ):** Phosphorus tribromide is a highly effective brominating agent for primary and secondary alcohols. The phosphorus atom is electrophilic and readily attacked by the alcohol's oxygen atom.
- **Solvent (DCM):** Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) is chosen as the solvent because it is inert to the reaction conditions, has a low boiling point for easy removal, and effectively dissolves both the starting material and the  $\text{PBr}_3$  reagent.
- **Temperature (0 °C to RT):** The reaction is initiated at 0 °C to control the initial exothermic reaction between the alcohol and  $\text{PBr}_3$ . Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without excessive side-product formation.
- **Workup:** The aqueous workup with saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) is critical to quench any unreacted  $\text{PBr}_3$  and neutralize the phosphorous acid and hydrobromic acid byproducts, preventing them from degrading the desired product.

## Detailed Experimental Protocol: Bromination of (1-methyl-1H-pyrazol-4-yl)methanol

Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be performed by qualified personnel with appropriate safety precautions.

Materials:

- (1-methyl-1H-pyrazol-4-yl)methanol

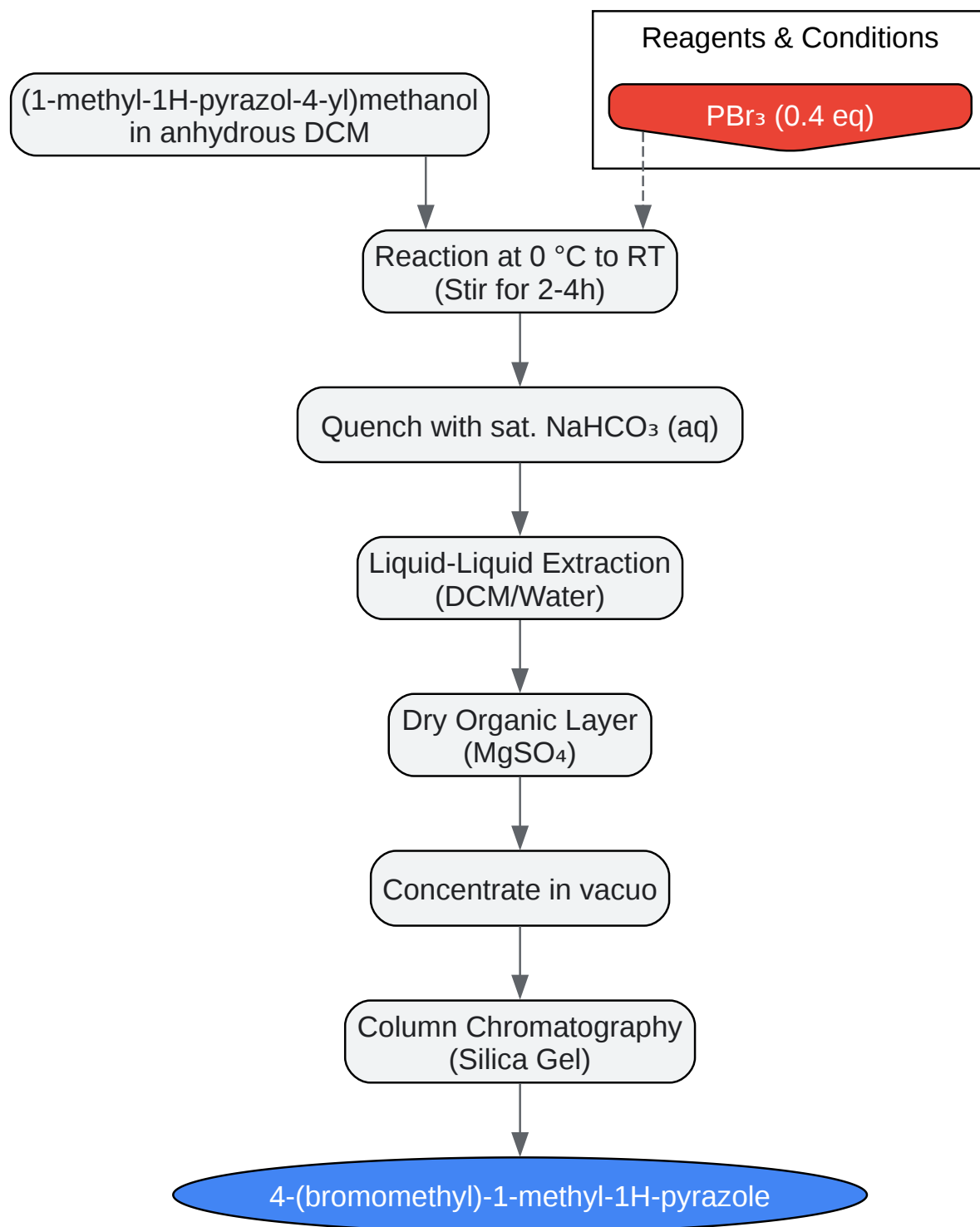
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.
- Cooling: Cool the solution to  $0\text{ }^\circ\text{C}$  using an ice-water bath.
- Reagent Addition: Slowly add phosphorus tribromide ( $\text{PBr}_3$ ,  $\sim 0.4$  eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at  $0\text{ }^\circ\text{C}$  during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully cool the mixture back to  $0\text{ }^\circ\text{C}$  and slowly quench by adding saturated aqueous  $\text{NaHCO}_3$  solution until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: If necessary, purify the crude **4-(bromomethyl)-1-methyl-1H-pyrazole** by flash column chromatography on silica gel.

## Synthesis Workflow Diagram



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Caption: Synthetic route from an alcohol precursor to the target compound.

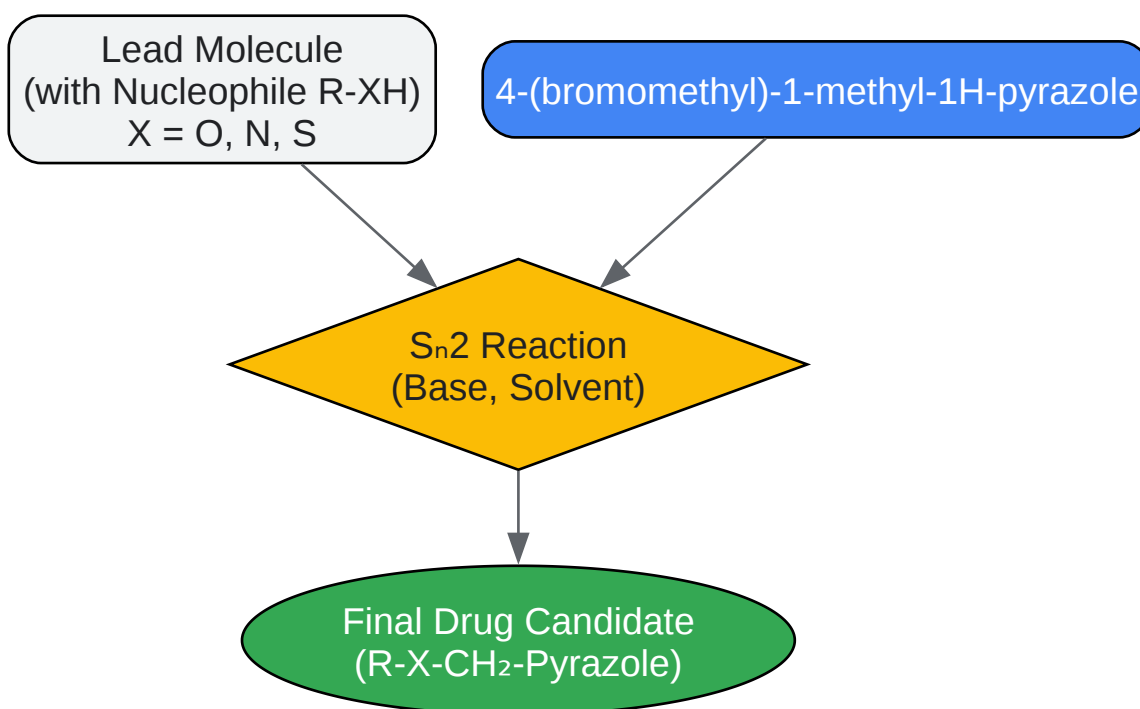
## Applications in Research and Drug Development

The primary utility of **4-(bromomethyl)-1-methyl-1H-pyrazole** lies in its function as an electrophilic building block for introducing a methyl-pyrazole moiety into a target molecule. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles.

**Mechanism of Action in Synthesis:** In a typical application, a lead compound in a drug discovery program containing a nucleophilic group (e.g., a phenol, amine, or thiol) can be reacted with **4-(bromomethyl)-1-methyl-1H-pyrazole**. This results in an  $S_N2$  reaction, forming a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond and tethering the pyrazole ring to the parent molecule.

This strategy is widely employed for:

- **SAR Exploration:** Rapidly creating a library of analogues where the pyrazole unit is appended to a core structure to probe for improvements in potency, selectivity, or pharmacokinetic properties.
- **Improving Physicochemical Properties:** The N-methylpyrazole group can enhance solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor, which can be critical for improving a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
- **Active Site Interactions:** The pyrazole ring itself can form key interactions (e.g., hydrogen bonds,  $\pi$ -stacking) with amino acid residues in a biological target's active site, contributing to binding affinity. The pyrazole scaffold is found in numerous kinase inhibitors and other targeted therapies.<sup>[1]</sup>



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Caption: Use as an alkylating agent in medicinal chemistry.

## Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **4-(bromomethyl)-1-methyl-1H-pyrazole** is not readily available in public databases. However, based on the known hazards of structurally similar compounds, such as other brominated pyrazoles and alkyl bromides, a high degree of caution is warranted.

Anticipated Hazards: Structurally related compounds are classified with the following GHS hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3][4]
- H318/H319: Causes serious eye damage/irritation.[3][4]
- H335: May cause respiratory irritation.[3][4]

Therefore, **4-(bromomethyl)-1-methyl-1H-pyrazole** should be handled as a hazardous substance.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
- Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.<sup>[5]</sup>

## Conclusion

**4-(bromomethyl)-1-methyl-1H-pyrazole** is a valuable, albeit sparsely documented, chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived from the combination of the pharmacologically relevant pyrazole core and a reactive bromomethyl handle, which facilitates its incorporation into diverse molecular architectures. While direct experimental data is limited, this guide provides a robust framework for its use by detailing its physicochemical properties, outlining a reliable synthesis strategy, discussing its logical application in drug design, and establishing a necessary safety protocol based on sound chemical principles and data from analogous compounds. Researchers employing this building block are well-advised to proceed with the caution and scientific rigor detailed herein.

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